molecular formula C7H4Cl2F2 B14056946 1,5-Dichloro-2-fluoro-4-(fluoromethyl)benzene

1,5-Dichloro-2-fluoro-4-(fluoromethyl)benzene

Katalognummer: B14056946
Molekulargewicht: 197.01 g/mol
InChI-Schlüssel: ZAEDBHJGJBSDPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dichloro-2-fluoro-4-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine and fluorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-fluoro-4-(fluoromethyl)benzene typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine and fluorine sources under specific conditions to introduce the halogen atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The exact methods can vary depending on the desired purity and scale of production .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dichloro-2-fluoro-4-(fluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Wissenschaftliche Forschungsanwendungen

1,5-Dichloro-2-fluoro-4-(fluoromethyl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1,5-Dichloro-2-fluoro-4-(fluoromethyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of the compound in various chemical reactions. The exact pathways and targets can vary depending on the specific application and conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both chlorine and fluorine atoms can enhance the compound’s stability and reactivity compared to similar compounds .

Eigenschaften

Molekularformel

C7H4Cl2F2

Molekulargewicht

197.01 g/mol

IUPAC-Name

1,5-dichloro-2-fluoro-4-(fluoromethyl)benzene

InChI

InChI=1S/C7H4Cl2F2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,3H2

InChI-Schlüssel

ZAEDBHJGJBSDPN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)Cl)Cl)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.